Furan fatty acid F6

Description

Properties

IUPAC Name |

11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O3/c1-4-5-12-15-20-18(2)19(3)21(25-20)16-13-10-8-6-7-9-11-14-17-22(23)24/h4-17H2,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTXSZNBSIMKTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553387 |

Source

|

| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-36-7 |

Source

|

| Record name | 12,15-Epoxy-13,14-dimethyleicosa-12,14-dienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Furan Fatty Acid F6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the furan fatty acid F6, a molecule of growing interest in biomedical research due to its significant biological activities. This document covers its chemical structure, quantitative data from analytical and biological studies, detailed experimental protocols, and relevant signaling pathways.

Chemical Structure and Properties of this compound

This compound, a naturally occurring lipid, is characterized by a substituted furan ring within a long-chain fatty acid. It is found in a variety of sources, including algae, plants, and marine organisms.[1][2]

The primary chemical identifiers for this compound are:

-

Systematic Name: 3,4-dimethyl-5-pentyl-2-furanundecanoic acid[1][3][4][5][6][7]

-

Alternative Name: 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid[8]

-

Molecular Formula: C₂₂H₃₈O₃[1]

-

Molecular Weight: 350.54 g/mol [1]

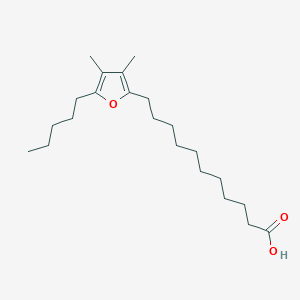

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Quantitative Data

The quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Below are tables summarizing key quantitative parameters from various analytical methods and biological studies.

Table 1: Analytical Method Performance for Furan Fatty Acid Quantification

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HS-SPME-GC-FID | Fruit Juices | 0.056 ng/mL | 0.18 ng/mL | [2] |

| GC/EI-MS (SIM) | Food Samples | 11 pg | - | [9][10] |

| qNMR | Fish Oil | - | 0.5 µg (dimethyl FuFAs), 1.0 µg (monomethyl FuFAs) | [11] |

| GC-TQ/MS (MRM) | Marine and Edible Oils | - | 0.6 pg |[12] |

Table 2: Comparative Analysis of NETosis Induction by this compound and Other Fatty Acids

| Fatty Acid | Concentration | % DNA Release at 120 min | % DNA Release at 240 min | Reference |

|---|---|---|---|---|

| This compound | 5 µ g/0.1 mL | ~65% higher than control | ~65% higher than control | [13][14] |

| Palmitic acid (PA) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release | [13][14] |

| Palmitoleic acid (PO) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release | [13][14] |

| Stearic acid (SA) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release | [13][14] |

| Oleic acid (OA) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release |[13][14] |

Experimental Protocols

Accurate analysis of this compound requires meticulous sample preparation and analytical procedures. The following are detailed protocols for its extraction and analysis.

Protocol 1: Extraction of Furan Fatty Acids from Human Plasma [15][16]

-

Sample Preparation: To a vial containing a human plasma sample, add internal standards (e.g., deuterated Furan fatty acids).

-

Saponification: Add 500 µL of 1 M potassium hydroxide (KOH) in 95% ethanol. Seal the vial and incubate at 60°C for 2 hours.

-

Acidification: Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M hydrochloric acid (HCl).

-

Extraction: Add 300 µL of n-hexane and vortex to extract the free fatty acids. Repeat the extraction twice more.

-

Drying: Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Total Lipid Extraction from Tissues (Folch Method) [15]

-

Homogenization: Weigh approximately 1 g of tissue and homogenize it in 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

-

Filtration: Filter the homogenate to remove solid particles.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation and centrifuge to clarify the layers.

-

Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract. This extract can then be used for saponification and further analysis.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis [15]

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.

-

Methylation: Add 2 mL of 14% boron trifluoride-methanol (BF₃-MeOH) solution. Seal the vial and heat at 90°C for 1 hour.

-

Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex and centrifuge.

-

Collection: Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice.

-

Concentration: Combine the hexane extracts and evaporate to a small volume under nitrogen. The sample is now ready for GC-MS analysis.

Biological Activity and Signaling Pathways

This compound exhibits potent biological activities, primarily as an antioxidant and a modulator of immune responses.

Antioxidant Activity: Furan fatty acids are effective scavengers of reactive oxygen species (ROS), protecting cell membranes from lipid peroxidation.[2][17][18] The furan ring is the active moiety responsible for this radical-scavenging ability.[18]

Induction of NETosis: this compound has been shown to be a potent inducer of Neutrophil Extracellular Trap (NET) formation, or NETosis.[13][19][20] This process is a unique form of programmed cell death in neutrophils that results in the release of a web of DNA, histones, and granular proteins to trap and kill pathogens.

The signaling pathway for F6-induced NETosis is distinct from that of other long-chain fatty acids. It involves the production of ROS from both NADPH oxidase (NOX) and mitochondria, and the activation of Akt, in addition to ERK and JNK kinases.[13][14][19][20]

Caption: Signaling Pathway of F6-Induced NETosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound from biological samples.

Caption: General Experimental Workflow for F6 Analysis.

Conclusion

This compound is a bioactive lipid with significant potential in biomedical research, particularly in the fields of oxidative stress and immunology. This guide provides a foundational understanding of its chemical properties, methods for its quantification, and its known biological activities. The detailed protocols and pathway diagrams serve as a valuable resource for researchers investigating the role of this compound in health and disease. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Furan Fatty Acids in Food Samples | Semantic Scholar [semanticscholar.org]

- 11. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Furan Fatty Acid F6: A Comprehensive Technical Guide on its Discovery, Analysis, and Biological Significance

Abstract

Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the acyl chain. Among them, Furan Fatty Acid F6 (F6), chemically known as 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid, has garnered significant attention for its potent biological activities. This technical guide provides an in-depth overview of the discovery and historical background of F6, detailed experimental protocols for its extraction, analysis, and synthesis, a summary of quantitative data, and an exploration of its role in cellular signaling pathways, particularly in response to oxidative stress and during wound healing. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this intriguing molecule.

Discovery and Historical Background

The journey to the discovery of furan fatty acids was initiated in 1966 when they were first reported, albeit mistakenly, in the seed oil of Exocarpus cupressiformis. It was later clarified that the detected compounds were artifacts formed during sample preparation. The first definitive identification of furan fatty acids in a biological system occurred in 1974 by Robert L. Glass and his colleagues, who found them in the Northern pike (Esox lucius).

Furan fatty acids are characterized by a substituted furan ring within a fatty acid chain. They are found in a wide variety of organisms, including plants, algae, marine invertebrates, and fish. In animals, these fatty acids are not synthesized de novo but are acquired through the diet. F6 has been identified as one of the most abundant furan fatty acids in many biological sources, with linoleic acid serving as its biogenetic precursor.[1][2] The methyl groups on the furan ring are derived from S-adenosylmethionine.[2] Due to their potent radical-scavenging properties, it has been speculated that the health benefits previously attributed solely to omega-3 fatty acids in fish might be, in part, due to the presence of furan fatty acids like F6.

Quantitative Data

The concentration of this compound varies significantly across different biological matrices. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled its quantification at low levels.

| Sample Matrix | Analytical Method | Reported Concentration / Limit of Quantitation (LOQ) | Reference |

| Human Plasma | GC/MS (full-scan) | LOQ: 10 µM | [1] |

| Human Plasma | UPLC/ESI/MS/MS | >2,000-fold more sensitive than GC/MS | [1] |

| Fish Oil Capsules | GC/EI-MS (SIM) | 18 - 234 mg/100 g oil (total F-acids) | [3] |

| Edible Oils | GC-TQ/MS (MRM) | LOQ: 0.6 pg | [4] |

| Fish Oil | 1H NMR | LOQ: 0.5 µg (dimethyl FuFAs) | [5] |

Experimental Protocols

Extraction and Purification of this compound from Biological Samples

The following protocol is a generalized procedure for the extraction and enrichment of F6 from biological tissues, adapted from various sources.[3][6][7]

1. Lipid Extraction (Folch Method):

-

Homogenize the tissue sample (e.g., 1 gram) in a 2:1 (v/v) mixture of chloroform and methanol (20 mL).

-

Filter the homogenate to remove solid debris.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Centrifuge the mixture to clarify the two phases.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

2. Saponification:

-

To the dried lipid extract, add 500 µL of 1 M KOH in 95% ethanol.

-

Seal the container and heat at 60°C for 2 hours.

-

Cool the mixture and acidify to pH 3-4 with 1 M HCl.

-

Extract the free fatty acids three times with n-hexane.

-

Combine the hexane extracts and evaporate to dryness.

3. Enrichment by Silver Ion Chromatography:

-

Prepare a solid-phase extraction (SPE) cartridge with silica gel impregnated with 20% silver nitrate.

-

Dissolve the fatty acid extract in a non-polar solvent (e.g., hexane).

-

Apply the sample to the conditioned SPE cartridge.

-

Elute with solvents of increasing polarity to separate fatty acids based on their degree of unsaturation. Furan fatty acids will elute in a fraction separate from highly unsaturated fatty acids.

-

Collect the fractions and evaporate the solvent. A reported recovery rate for this step is approximately 85%.[3]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried, enriched furan fatty acid fraction, add 2 mL of 14% boron trifluoride in methanol (BF3-MeOH).

-

Seal the vial and heat at 90°C for 1 hour.

-

Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of n-hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

2. GC-MS Analysis:

-

Gas Chromatograph: Agilent HP-INNOWax column (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

-

Oven Program: Initial temperature of 60°C for 2 min, ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min and hold for 7 min.[1]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV with a full scan range of m/z 50–500.[1]

Total Synthesis of this compound

A total synthesis of F6 has been reported, with a key step involving the formation of the furan ring via an iodine- or silver-induced 5-endo-dig cyclization of a functionalized 3-alkyne-1,2-diol.[8][9] The following is a conceptual outline of a synthetic approach.

Signaling Pathways and Biological Roles

This compound has been shown to play a significant role in cellular protection against oxidative stress and in the modulation of inflammatory responses, particularly during wound healing.

Protection Against Oxidative Stress

F6 has demonstrated a strong protective effect against oxidative stress-induced cell death in brain cells.[10][11] It is proposed that F6 incorporates into cell membranes and acts as a potent scavenger of free radicals, thereby preventing lipid peroxidation.

Role in Wound Healing and NETosis

F6 has been identified as a key bioactive lipid in promoting wound healing.[12][13][14] It contributes to this process by recruiting neutrophils and fibroblasts to the site of injury. One of the mechanisms by which F6 influences the immune response is by inducing a unique and rapid form of Neutrophil Extracellular Trap (NET) formation, or NETosis.[15] This process involves the production of reactive oxygen species (ROS) from both NADPH oxidase (NOX) and mitochondria, and the activation of several protein kinases.

Conclusion

This compound is a fascinating natural product with significant biological activities. Its discovery has opened new avenues for research into the roles of minor fatty acids in health and disease. The detailed protocols for its analysis and the growing understanding of its mechanisms of action, particularly its antioxidant and immunomodulatory properties, position F6 as a promising molecule for further investigation in the context of drug development and nutritional science. Future research should focus on further elucidating its biosynthetic pathways in various organisms and exploring its therapeutic potential in a clinical setting.

References

- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Furan Fatty Acids in Food Samples | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.kfas.org.kw [pure.kfas.org.kw]

- 14. Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.kfas.org.kw [pure.kfas.org.kw]

The Ubiquitous Presence of Furan Fatty Acid F6: A Deep Dive into its Natural Occurrence and Biological Significance

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural occurrence, analysis, and biological roles of the furan fatty acid F6 in plants and animals.

Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within their structure. Among these, 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid, commonly known as F6, has garnered significant attention for its biological activities. This technical guide provides an in-depth overview of the natural occurrence of F6 in flora and fauna, detailed methodologies for its analysis, and an exploration of its known signaling pathways.

Natural Occurrence of this compound

Furan fatty acids are produced by plants, algae, and various microorganisms.[1][2] Animals, including mammals, primarily acquire these fatty acids through their diet.[1][2] The accumulation of F6 has been observed in a variety of organisms, indicating its widespread distribution in the food chain.

F6 in the Animal Kingdom

In animals, F6 is incorporated into phospholipids and cholesterol esters.[1] Fish are a particularly rich source of F6, with concentrations varying significantly between species and tissues.[3] In some fish species, F6 is the most abundant furan fatty acid.[3] For instance, in the testes of certain fish, F-acids are predominantly found in the triglyceride fraction, while in the liver, they are concentrated in cholesteryl esters, triglycerides, and phospholipids.[3] Studies have shown that F6 can constitute 56.3-86.1% of the total F-acids in various fish organs.[3] In the hepatopancreas of crayfish, F6 has been identified as the major F-acid, accounting for 41.83% of the total furan fatty acids.[4] The total concentration of F6 in fish can range from 1 to 300 µg/g.[5] In human blood, the total furan fatty acid content is approximately 50 ng/ml.[2]

F6 in the Plant Kingdom

Furan fatty acids are common constituents of plants, found in vegetables, fruits, grasses, and leaves.[4][6] While specific quantitative data for F6 is less abundant compared to animal sources, total furan fatty acid concentrations in plants, primarily consisting of F3 and F6, have been reported to range from 4 to 700 µg/g dry weight.[5] F-acids are also present in various vegetable oils.[7]

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound and total Furan fatty acids in various plant and animal samples.

| Animal Source | Tissue/Fraction | F6 Concentration | Total F-acid Concentration | Reference |

| Various Fish Species | Organs | 56.3-86.1% of total F-acids | [3] | |

| Crayfish | Hepatopancreas | 41.83% of the total F-acids | [4] | |

| Fish | 1 - 300 µg/g | [5] | ||

| Human | Blood | ~50 ng/mL | [2] | |

| Butter | 116 - 476 mg/kg | [3] |

| Plant Source | Sample Type | Total F-acid Concentration (mainly F3 & F6) | Reference |

| Various Plants | Dry Weight | 4 - 700 µg/g | [5] |

| Vegetables and Fruits | Common constituents | [6] | |

| Grasses, Dandelion, Clover | Leaves | Considerable amounts | [6] |

| Birch | Leaves | Considerable amounts | [6] |

| Various Vegetable Oils | Oil | Present | [7] |

Experimental Protocols

Accurate quantification of F6 requires robust and sensitive analytical methodologies. The following section details the key experimental protocols for the extraction and analysis of furan fatty acids from biological matrices.

Lipid Extraction from Biological Samples

A common method for total lipid extraction is a modified Folch or Bligh and Dyer method using a chloroform and methanol mixture.

Materials:

-

Tissue or cell sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or similar)

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.

-

Filter the homogenate to remove particulate matter.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Centrifuge the mixture to separate the layers.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

Saponification and Fatty Acid Methyl Ester (FAME) Derivatization

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted lipids are typically saponified to release free fatty acids, which are then derivatized to their more volatile methyl esters.

Materials:

-

Dried lipid extract

-

Methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Boron trifluoride-methanol (BF3-MeOH) solution or acetyl chloride in methanol

-

n-Hexane

-

Saturated NaCl solution

Procedure:

-

Dissolve the dried lipid extract in a small volume of toluene.

-

Add methanolic KOH or NaOH and heat to saponify the lipids.

-

After cooling, add BF3-MeOH or acetyl chloride in methanol and heat to methylate the fatty acids.

-

Add saturated NaCl solution and n-hexane to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

The FAMEs are then concentrated and ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-INNOWAX).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min and hold for 7 minutes.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 50-500.

Quantification is typically performed using a suitable internal standard and by operating the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Signaling and Metabolic Pathways

Furan fatty acids, including F6, are recognized for their potent antioxidant properties and their involvement in specific cellular signaling pathways.

Radical Scavenging Activity

FuFAs are effective scavengers of free radicals, thereby protecting polyunsaturated fatty acids from lipid peroxidation.[2][8][9] This is a crucial defense mechanism against oxidative stress.

Caption: F6 acts as a radical scavenger, mitigating lipid peroxidation.

F6-Induced NETosis in Neutrophils

F6 has been shown to induce a unique and rapid form of Neutrophil Extracellular Trap (NET) formation, known as NETosis.[10][11][12] This process is crucial for the immune response and involves the release of a web of DNA, histones, and granular proteins to trap and kill pathogens. The F6-induced pathway is distinct from that of other fatty acids as it involves the generation of reactive oxygen species (ROS) from both NADPH oxidase (NOX) and mitochondria, and requires the activation of the kinase Akt in addition to ERK and JNK.[10][11][12]

References

- 1. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agritrop.cirad.fr [agritrop.cirad.fr]

- 6. The common occurrence of furan fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enigmatic Path of Furan Fatty Acid F6 Synthesis from Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the acyl chain. Among them, F6 has garnered significant interest due to its biological activities. While it is established that the biogenetic precursor of F6 is linoleic acid, the precise biosynthetic pathway in organisms like algae and plants remains an area of active investigation.[1] This technical guide synthesizes the current understanding of the proposed biosynthesis of Furan fatty acid F6 from linoleic acid, contrasts it with the well-elucidated pathway of other FuFAs in bacteria, and provides insights into the experimental approaches required to further unravel this intriguing biochemical puzzle.

Introduction to Furan Fatty Acids

Furan fatty acids are found in a variety of organisms, including plants, algae, and microorganisms.[2][3] They are consumed by animals through their diet and incorporated into phospholipids and cholesterol esters.[1] FuFAs are recognized for their potent antioxidant properties, acting as scavengers of hydroxyl and peroxyl radicals, which implicates them in cellular protection against oxidative damage.[2][3] The this compound is a prominent member of this family, and understanding its biosynthesis is crucial for harnessing its potential therapeutic benefits.

Proposed Biosynthetic Pathway of this compound from Linoleic Acid

The biosynthesis of this compound from linoleic acid is hypothesized to proceed through a lipoxygenase-mediated pathway, particularly in algae.[2][3] This proposed pathway is distinct from the well-characterized FuFA synthesis in bacteria. The key steps are outlined below.

The Lipoxygenase-Initiated Cascade

The initial and pivotal step in the proposed pathway is the oxidation of linoleic acid by a lipoxygenase (LOX) enzyme.[2][3] LOXs are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.

-

Hydroperoxide Formation: A specific lipoxygenase, likely a 13-LOX, abstracts a hydrogen atom from the C-11 position of linoleic acid. This is followed by the insertion of molecular oxygen to form 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE).[2]

-

Furan Ring Formation: The unstable hydroperoxide intermediate is then thought to undergo a series of reactions, including electron shifts, cyclization, and rearrangement, to form the furan ring. The exact enzymatic machinery catalyzing these steps is yet to be identified.

-

Methylation: The final step in the formation of F6 involves the methylation of the furan ring. The methyl groups are derived from S-adenosylmethionine (SAM), a common methyl group donor in biological systems.[1]

Below is a diagram illustrating the proposed biosynthetic pathway of F6 from linoleic acid.

A Comparative Look: The Well-Defined Bacterial Furan Fatty Acid Biosynthesis

In contrast to the proposed pathway for F6, the biosynthesis of other FuFAs, such as 9M5-FuFA and 9D5-FuFA, has been extensively studied and elucidated in bacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris. This pathway initiates from vaccenic acid, not linoleic acid, and follows a distinct sequence of enzymatic reactions.

The key enzymes in this pathway have been identified and characterized:

-

UfaM: A SAM-dependent methylase that converts vaccenic acid to a methylated unsaturated fatty acid.

-

UfaD: A fatty acid desaturase.

-

UfaO: An enzyme that incorporates molecular oxygen to form the furan ring.

-

FufM: A methylase that can further modify the furan fatty acid.

The experimental workflow to elucidate this pathway involved a combination of genetics, genomics, and biochemical analyses.

Key Enzymes in the Proposed F6 Biosynthesis

While the specific enzymes for F6 synthesis from linoleic acid are not yet identified, based on the proposed pathway, two key enzyme classes are of high interest:

-

Lipoxygenases (LOXs): These enzymes are crucial for initiating the pathway. The regioselectivity of the LOX (i.e., whether it is a 9-LOX or 13-LOX) will determine the initial hydroperoxide intermediate and subsequently the structure of the furan ring.

-

S-adenosylmethionine (SAM)-dependent Methyltransferases: These enzymes are responsible for the methylation of the furan ring. The identification and characterization of the specific methyltransferase(s) will be essential to fully understand the formation of F6.

Experimental Protocols for Pathway Elucidation

To fully elucidate the biosynthetic pathway of F6 from linoleic acid, a multi-faceted experimental approach is required, drawing inspiration from the successful characterization of the bacterial FuFA pathway.

General Experimental Workflow

Detailed Methodologies (Hypothetical for F6 Pathway)

-

Lipoxygenase Assay:

-

Substrate: Linoleic acid

-

Enzyme Source: Protein extract from a candidate organism (e.g., algae) or a heterologously expressed candidate LOX enzyme.

-

Reaction Conditions: Appropriate buffer (e.g., phosphate buffer, pH 6.5-7.5), temperature (e.g., 25-30 °C), and aeration.

-

Product Detection: The formation of 13-HPODE can be monitored spectrophotometrically at 234 nm or by LC-MS analysis.

-

-

Methyltransferase Assay:

-

Substrates: A putative furan fatty acid intermediate and S-adenosylmethionine (SAM).

-

Enzyme Source: Protein extract or a heterologously expressed candidate methyltransferase.

-

Reaction Conditions: Buffer (e.g., Tris-HCl, pH 7.5-8.5), temperature (e.g., 30-37 °C).

-

Product Detection: The methylated product (F6) can be detected and quantified by GC-MS or LC-MS.

-

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of F6 from linoleic acid. However, data from the study of the bacterial 9M5-FuFA pathway can serve as a benchmark for the types of quantitative analyses that are needed.

Table 1: Example Quantitative Data from Bacterial 9M5-FuFA Biosynthesis

| Parameter | Value | Organism/Enzyme | Reference |

| Substrate Specificity of UfaM | Prefers vaccenic acid over palmitoleic acid | Rhodobacter sphaeroides | [4] |

| Oxygen Requirement for UfaO | O₂ is the source of the oxygen atom in the furan ring | Rhodobacter sphaeroides | [5] |

| Relative Abundance of FuFA | Increased in mutants with elevated σE activity | Rhodobacter sphaeroides | [3] |

Conclusion and Future Directions

The biosynthesis of this compound from linoleic acid is a scientifically significant but incompletely understood process. The proposed lipoxygenase-initiated pathway in algae and plants provides a strong framework for future research. To fully elucidate this pathway, a concerted effort employing advanced analytical and molecular biology techniques is required. The identification and characterization of the key enzymes, particularly the specific lipoxygenase and methyltransferases, will be paramount. A detailed understanding of this biosynthetic pathway will not only advance our fundamental knowledge of lipid metabolism but also open avenues for the biotechnological production of F6 for applications in the pharmaceutical and nutraceutical industries.

References

- 1. osti.gov [osti.gov]

- 2. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and scavenging role of furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Furan fatty acid F6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan fatty acids (FuFAs) are a class of lipid molecules characterized by a furan ring within their aliphatic chain. Among these, Furan fatty acid F6 (F6), chemically known as 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid, has garnered significant scientific interest due to its diverse biological activities.[1] This technical guide provides an in-depth overview of the physical and chemical properties of F6, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in cellular signaling pathways.

Physical and Chemical Properties

Chemical Identification

| Property | Value |

| Systematic Name | 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid |

| Common Name | This compound |

| CAS Number | 57818-36-7 |

| Molecular Formula | C₂₂H₃₈O₃ |

| Molecular Weight | 350.54 g/mol |

| Canonical SMILES | CCCCCC1=C(C)C(C)=C(O1)CCCCCCCCCCC(=O)O |

| InChI Key | MCTXSZNBSIMKTO-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[3] Solubility in water is expected to be low. |

| Appearance | Ester products are commercially available.[3] |

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound has been achieved through multi-step chemical reactions.[4] A key step involves the formation of the furan ring. One reported method utilizes an iodine- or silver-induced 5-endo-dig cyclization of a functionalized 3-alkyne-1,2-diol intermediate.[4]

Illustrative Synthesis Steps:

-

Starting Material Preparation: The synthesis typically begins with commercially available long-chain fatty acids or esters, which are modified to introduce the necessary functional groups for furan ring formation.

-

Alkyne-diol Formation: A crucial intermediate, a 3-alkyne-1,2-diol, is synthesized. This often involves reactions such as alkynylation and dihydroxylation.

-

Cyclization to Furan Ring: The alkyne-diol is then subjected to cyclization conditions. Treatment with iodine and a mild base or a silver nitrate catalyst can induce a 5-endo-dig cyclization to form the substituted furan ring.[4]

-

Side Chain Modification and Deprotection: Following the formation of the furan core, further modifications to the side chains and deprotection of any protecting groups are carried out to yield the final this compound product.

-

Purification: The crude product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC) to obtain pure F6.[5]

Extraction and Analysis of this compound

Extraction from Biological Samples:

-

Homogenization: The biological sample (e.g., tissue, plasma) is homogenized in a suitable solvent system, often a mixture of chloroform and methanol.

-

Lipid Extraction: A biphasic extraction is performed to separate the lipid-containing organic phase from the aqueous phase.

-

Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide in ethanol) to release the free fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

-

Acidification and Extraction: The mixture is then acidified, and the free fatty acids, including F6, are extracted into an organic solvent like hexane.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

Due to the low volatility of the carboxylic acid, F6 requires derivatization to a more volatile ester form, typically a methyl ester (FAME), before GC-MS analysis.

-

Derivatization (Methylation): The extracted fatty acids are methylated. A common method involves using boron trifluoride in methanol (BF₃-MeOH).[2] The sample is heated with the reagent, and the resulting FAMEs are extracted.

-

GC-MS Analysis: The FAME mixture is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a wax-type column).[2] The compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectral data for identification and quantification.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of F6. Key characteristic signals in the ¹H NMR spectrum include those corresponding to the methyl groups on the furan ring and the protons of the furan ring itself.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and pro-inflammatory roles being the most studied.

Antioxidant Properties

F6 is a potent scavenger of free radicals, protecting cells from oxidative stress.[6] It is believed to interrupt lipid peroxidation within cell membranes, a key process in cellular damage. This antioxidant capacity suggests potential therapeutic applications in diseases associated with oxidative stress.

Role in Neutrophil Extracellular Trap (NET) Formation

F6 has been shown to be a potent inducer of Neutrophil Extracellular Trap (NET) formation, or NETosis.[7] NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. The signaling pathway for F6-induced NETosis is unique and involves both NADPH oxidase (NOX)-dependent and mitochondrial reactive oxygen species (ROS) production.[7] This dual mechanism leads to a rapid and robust NETosis response.

The signaling cascade also involves the activation of key protein kinases, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and Akt.[7]

Below is a diagram illustrating the signaling pathway of F6-induced NETosis.

References

- 1. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 2. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 6. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Furan Fatty Acid F6: A Potent Radical Scavenger and Antioxidant for Cellular Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the acyl chain.[1] Found in various food sources such as fish and marine organisms, they have garnered significant scientific interest for their potent antioxidant and anti-inflammatory properties.[1][2][3][4] Among these, the furan fatty acid designated as F6 has emerged as a powerful radical scavenger with significant potential for cytoprotection, particularly against oxidative stress-induced cell death.[5][6] This technical guide provides a comprehensive overview of the core scientific principles underlying F6's antioxidant activity, detailing its mechanism of action, relevant experimental data, and the methodologies used to elucidate its protective effects.

Mechanism of Action: Radical Scavenging and Antioxidant Effects

The antioxidant prowess of F6 is primarily attributed to its furan moiety, which acts as an efficient scavenger of reactive oxygen species (ROS).[7][8][9] F6 has been shown to be particularly effective against hydroxyl (HO•) and peroxyl radicals.[8][9][10][11] The proposed mechanism involves the furan ring readily reacting with these radicals, leading to the formation of unstable dioxoene structures.[8][10] This process effectively neutralizes the damaging radicals, thereby preventing lipid peroxidation within cellular membranes and subsequent cell death.[2][5]

Studies have demonstrated that F6's protective effect is contingent on it being in its free fatty acid form with an intact furan ring.[2][5] It primarily targets oxidative processes within the cell membrane, such as lipid peroxidation, while not affecting extracellular oxidative events like protein carbonylation.[2][5] This localized action underscores its potential as a targeted therapeutic agent for conditions associated with membrane-centric oxidative damage.

Quantitative Antioxidant Activity of Furan Fatty Acids

The radical scavenging ability of furan fatty acids has been quantified in various studies. One key metric is the rate constant for the reaction with hydroxyl radicals, which has been determined to be approximately 1.7 x 10¹⁰ M⁻¹ s⁻¹, indicating a diffusion-controlled reaction.[11] This rapid reaction rate highlights the potency of furan fatty acids as hydroxyl radical scavengers, surpassing common scavengers like mannitol and ethanol.[11]

| Parameter | Value | Method | Reference |

| Hydroxyl Radical Scavenging Rate Constant | 1.7 x 10¹⁰ M⁻¹ s⁻¹ | Electron Spin Resonance (ESR) Spin Trapping | [11] |

Experimental Protocols

Hydroxyl Radical Scavenging Activity Assessment using ESR Spin Trapping

This protocol details the methodology used to determine the hydroxyl radical scavenging activity of F6.[11]

Materials:

-

Furan fatty acid (F6)

-

5,5-dimethyl-1-pyrroline-N-oxide (DMPO) as a spin trap

-

Fe²⁺-diethylenetriaminepentaacetic acid (DTPA) complex

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer

Procedure:

-

Prepare a reaction mixture containing the Fe²⁺-DTPA complex, H₂O₂, and DMPO in a phosphate buffer. This mixture generates hydroxyl radicals via the Fenton reaction, which are then trapped by DMPO to form a stable DMPO-OH adduct.

-

Introduce varying concentrations of F6 into the reaction mixture.

-

Incubate the mixture for a specified period.

-

Measure the intensity of the DMPO-OH adduct signal using an Electron Spin Resonance (ESR) spectrometer.

-

A decrease in the intensity of the DMPO-OH adduct signal in the presence of F6 indicates its hydroxyl radical scavenging activity.

-

Kinetic competition studies can be performed to confirm that the decrease in the signal is due to the direct scavenging of hydroxyl radicals by F6 and not due to the inhibition of the radical generation system.

Cell Viability Assay for Assessing Protection Against Oxidative Stress

This protocol outlines the general steps to evaluate the protective effects of F6 against oxidative stress-induced cell death in a cell culture model.[5][6]

Materials:

-

Rat brain C6 astroglioma cells (or other relevant cell line)

-

Cell culture medium and supplements

-

Furan fatty acid F6

-

Hydrogen peroxide (H₂O₂) as an oxidative stress inducer

-

Cell viability reagent (e.g., MTT, PrestoBlue)

Procedure:

-

Seed the C6 astroglioma cells in a multi-well plate and allow them to adhere and grow.

-

Pre-treat the cells with various concentrations of F6 for a specific duration.

-

Induce oxidative stress by exposing the cells to a predetermined concentration of H₂O₂.

-

Include control groups: untreated cells, cells treated with H₂O₂ only, and cells treated with F6 only.

-

After the incubation period, assess cell viability using a suitable colorimetric or fluorometric assay.

-

An increase in cell viability in the F6 pre-treated groups compared to the H₂O₂-only group demonstrates the protective effect of F6 against oxidative stress.

Signaling Pathways and Cellular Effects

While the primary antioxidant mechanism of F6 is direct radical scavenging, its interaction with cellular systems can influence signaling pathways related to cell survival and inflammation.

Inhibition of Lipid Peroxidation

F6's ability to scavenge radicals within the cell membrane directly inhibits the chain reaction of lipid peroxidation. This is a critical protective mechanism as lipid peroxidation can lead to membrane damage, loss of function, and the generation of cytotoxic byproducts that can trigger apoptotic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 9. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Marine Origins of Furan Fatty Acid F6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the furan fatty acid (FAME) F6, (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid), with a focus on its presence in marine organisms. This document is intended for researchers, scientists, and drug development professionals interested in the identification, quantification, and biological activities of this unique lipid molecule. F6 has garnered significant attention for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and wound-healing properties.

Distribution of Furan Fatty Acid F6 in Marine Organisms

Furan fatty acids are found in a variety of marine life, where they are believed to be primarily obtained through the diet, accumulating from sources such as algae and marine bacteria.[1] Fish, in particular, are considered one of the richest sources of these compounds.[1] The concentration of F6 can vary significantly between species and even within different tissues of the same organism. The following tables summarize the available quantitative data on the presence of F6 and total furan fatty acids in select marine organisms.

Table 1: Quantitative Data for this compound in Marine Organisms

| Marine Organism | Tissue/Extract | Concentration of F6 | Reference |

| Green-lipped mussel (Perna canaliculus) | Lipid Extract | 1.2 mg/g of F6 methyl ester | [2] |

| Salmon (Oncorhynchus keta) | Roe Phospholipids | Present | [3] |

| Arabian Gulf catfish (Arius bilineatus) | Epidermal Gel Secretion | Identified as a key component |

Table 2: Quantitative Data for Total Furan Fatty Acids in Marine Organisms

| Marine Organism | Tissue/Extract | Concentration of Total Furan Fatty Acids | Reference |

| European pilchard (Sardina pilchardus) | Fillet | Up to 30 mg/100 g | [4] |

| Various Adriatic Fish Species | Fillet | >0.1 mg/100 g to 30 mg/100 g | [4] |

| Fish Liver | Total Lipids | 30-329 mg/100 g | [5] |

Experimental Protocols

The accurate identification and quantification of F6 in marine samples require robust experimental protocols. The following sections detail the key methodologies for lipid extraction, derivatization, and analysis.

Lipid Extraction from Marine Tissues

This protocol is based on established methods for total lipid extraction from marine organisms.

Materials:

-

Marine tissue sample (e.g., fish fillet, mussel tissue)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize the marine tissue sample with a mixture of chloroform and methanol (2:1, v/v).

-

Filter the homogenate to remove solid debris.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Centrifuge the mixture to clearly separate the chloroform and aqueous phases.

-

Carefully collect the lower chloroform layer, which contains the lipids.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Store the lipid extract under an inert atmosphere at -20°C or lower until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the lipid extract must be converted to their more volatile methyl esters.

Materials:

-

Total lipid extract

-

Methanolic sodium methoxide solution (e.g., 0.5 M)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the lipid extract in a known volume of hexane.

-

Add a sufficient volume of methanolic sodium methoxide to the solution.

-

Incubate the mixture at room temperature or with gentle heating (e.g., 50°C) for a specified time (e.g., 10-30 minutes) to allow for complete transesterification.

-

Stop the reaction by adding a saturated NaCl solution.

-

Separate the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The resulting FAME solution is ready for GC-MS analysis.

Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

A targeted GC-MS/MS method using multiple reaction monitoring (MRM) provides high sensitivity and selectivity for the quantification of F6.

Instrumentation:

-

Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

-

Appropriate capillary column (e.g., HP-5MS)

Procedure:

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet.

-

Chromatographic Separation: Use a suitable temperature program to separate the FAMEs. For example, hold at an initial temperature, then ramp to a final temperature to ensure good resolution of F6 from other fatty acids.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For targeted analysis of the F6 methyl ester, set the instrument to MRM mode. This involves selecting a specific precursor ion for the F6 methyl ester and monitoring for characteristic product ions.

-

Quantification: Create a calibration curve using a certified reference standard of F6 methyl ester at various concentrations. The concentration of F6 in the sample can be determined by comparing its peak area to the calibration curve. An internal standard should be used to correct for variations in sample preparation and injection.

Signaling Pathways of this compound

F6 has been shown to exert its biological effects through the modulation of key signaling pathways, particularly in the contexts of cancer and wound healing.

Anti-Cancer Signaling Pathway

In cancer cells, F6 has been demonstrated to induce apoptosis and suppress proliferation by targeting the MAPK and PI3K-Akt-mTOR signaling pathways.

Caption: F6-mediated anti-cancer signaling pathways.

Wound Healing Experimental Workflow

F6 has been shown to play a role in wound healing by promoting the recruitment of key immune and structural cells and enhancing the deposition of extracellular matrix proteins. The following diagram illustrates a typical experimental workflow to investigate these effects.

Caption: Experimental workflow for F6 in wound healing.

This technical guide provides a foundational understanding of the this compound in the context of marine organisms and its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to explore its full potential in drug development.

References

- 1. Uncommon Fatty Acids and Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. healthprevent.net [healthprevent.net]

- 3. Identification of furan fatty acids in human blood cells and plasma by multi-dimensional gas chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Accumulation of Dietary Furan Fatty Acids in Mammalian Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan fatty acids (FuFAs) are a class of bioactive lipids acquired through diet, primarily from fish and plant sources. In mammalian systems, these compounds are absorbed, distributed, and metabolized, accumulating in various tissues where they are thought to exert significant physiological effects, most notably as potent antioxidants. This technical guide provides a comprehensive overview of the current understanding of FuFA accumulation in mammalian tissues. It includes a compilation of quantitative data, detailed experimental protocols for their analysis, and visualizations of their metabolic and potential signaling pathways. This document is intended to serve as a core resource for professionals investigating the metabolic fate and therapeutic potential of dietary furan fatty acids.

Introduction to Furan Fatty Acids

Furan fatty acids are characterized by a furan ring within the fatty acyl chain. Mammals do not synthesize FuFAs de novo; therefore, their presence in tissues is entirely dependent on dietary intake.[1] Once consumed, they are incorporated into phospholipids and cholesterol esters and distributed throughout the body.[2][3] The primary biological role attributed to FuFAs is their potent antioxidant activity, acting as effective scavengers of hydroxyl and peroxyl radicals, thereby protecting cell membranes from lipid peroxidation.[1][4] Their metabolism in humans leads to the formation of urofuran acids, which are primarily excreted in the urine.[1][4]

Quantitative Accumulation in Mammalian Tissues

The concentration of furan fatty acids varies across different mammalian tissues and fluids. The following tables summarize the available quantitative data.

Table 1: Concentration of Furan Fatty Acids in Human Plasma

| Furan Fatty Acid | Concentration (ng/mL) | Analytical Method | Reference |

| Total FuFAs | ~50 | Not Specified | [2] |

| 11D3 | Generally < 20 | UPLC-MS/MS | [5] |

| 11D5 | Variable | UPLC-MS/MS | [5] |

Table 2: Concentration of Furan Fatty Acids and their Metabolites in Other Mammalian Tissues and Fluids

| Analyte | Species | Tissue/Fluid | Concentration | Analytical Method | Reference |

| Urofuran acids | Human | Urine | 0.5 - 3 mg/day | Not Specified | [2] |

| FuFA-F2 | Mouse | Plasma | ~1 µM (after supplementation) | Not Specified | [6] |

| F6 | Mouse (DIO model) | Liver | Reduced steatosis at 25mg/kg/day | H&E Staining | [7] |

| FuFA-F2 | Mouse (DIO model) | Muscle | Increased mass at 40mg/day/kg | Not Specified | [8][9] |

| FuFA-F2 | Mouse (HFHS diet) | Liver | Reversed steatosis at 40mg/day/kg | Histology, RNA-seq | [10] |

Experimental Protocols for Furan Fatty Acid Analysis

Accurate quantification of FuFAs in biological matrices is challenging due to their low abundance and structural similarity to other fatty acids. The following protocols outline established methods for their extraction and analysis.

Lipid Extraction from Tissues

This protocol is a widely used method for total lipid extraction from tissues, such as the liver and muscle, and is applicable for the analysis of FuFAs.[3]

Materials:

-

Tissue sample (e.g., liver, muscle)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

Procedure:

-

Weigh approximately 1 g of tissue and homogenize it in 20 volumes (e.g., 20 mL) of a chloroform:methanol (2:1, v/v) mixture.[3]

-

Filter the homogenate to remove solid particles.[3]

-

Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the filtrate to induce phase separation.[3]

-

Centrifuge the mixture to facilitate the separation of the two phases.[3]

-

Carefully collect the lower chloroform phase, which contains the lipids.[3]

-

Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.[3]

-

The lipid extract can then be subjected to saponification and derivatization for FuFA analysis.[3]

Saponification and Extraction of Free Fatty Acids

Procedure:

-

To the dried lipid extract, add an appropriate volume of 5% KOH in ethanol.[6]

-

Seal the vial tightly and incubate at 60°C for 2 hours for saponification.[1][6]

-

Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.[1]

-

Extract the free fatty acids by adding 300 µL of n-hexane and vortexing. Repeat the extraction two more times.[1]

-

Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.[1]

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, the carboxyl group of fatty acids needs to be derivatized to a more volatile ester form.[3]

Materials:

-

Dried lipid extract

-

Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)

-

n-Hexane

-

Saturated NaCl solution

Procedure:

-

Reconstitute the dried lipid extract in a small volume of toluene.[11]

-

Add 2 mL of 14% BF3-MeOH solution.[3]

-

Seal the vial and heat at 90°C for 1 hour.[3]

-

Cool the vial to room temperature.[3]

-

Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.[3]

-

Vortex and centrifuge to separate the phases.[3]

-

Collect the upper hexane layer containing the fatty acid methyl esters. Repeat the hexane extraction twice.[3]

-

Combine the hexane extracts and evaporate to a small volume under nitrogen. The sample is now ready for GC-MS analysis.[3]

LC-MS/MS Analysis of Furan Fatty Acids

This method employs a charge-reversal derivatization strategy to enhance the ionization efficiency and sensitivity of FuFA detection.[12]

Sample Preparation and Derivatization:

-

Plasma samples are subjected to lipid extraction as described in section 3.1.

-

The extracted lipids are derivatized using an agent such as 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide to improve sensitivity in positive ion mode.[11][12]

UPLC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a UPLC system with a suitable C18 column.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12]

Metabolic and Signaling Pathways

Metabolic Pathway of Furan Fatty Acids

Dietary FuFAs are metabolized in mammals into urofuran acids, which are then excreted. This metabolic process involves oxidation of the alkyl side chains.

Antioxidant Signaling and Radical Scavenging

The primary mechanism of action for FuFAs is believed to be their ability to act as potent radical scavengers. They effectively trap hydroxyl and peroxyl radicals, breaking the chain reaction of lipid peroxidation.

While direct evidence is still emerging, the potent antioxidant properties of FuFAs suggest a potential interaction with cellular antioxidant response pathways, such as the Nrf2 pathway. Future research is needed to elucidate the precise molecular mechanisms and signaling cascades modulated by these fascinating dietary lipids.

Conclusion

The accumulation of dietary furan fatty acids in mammalian tissues is a critical area of study with implications for nutrition, disease prevention, and drug development. Their role as powerful antioxidants is well-established, though the full extent of their physiological functions and the signaling pathways they modulate are still under active investigation. The standardized protocols and quantitative data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of these unique fatty acids. As analytical techniques continue to improve in sensitivity and specificity, a more detailed understanding of the tissue-specific distribution and function of FuFAs is anticipated, paving the way for novel dietary and therapeutic interventions.

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fish Oil-Derived Furan Fatty Acid: A New Player in the Regulation of Metabolic Syndrome and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preventive nutritional supplementation with furan fatty acid in a DIO mouse model increases muscle mass and reduces metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]

- 10. Furan fatty acids supplementation in obese mice reverses hepatic steatosis and protects against cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Urofuran Acids as Metabolites of Furan Fatty Acid F6: A Technical Guide

This technical guide provides a comprehensive overview of the metabolism of the furan fatty acid (F-acid) F6, focusing on the formation, quantification, and physiological relevance of its urofuran acid metabolites. Intended for researchers, scientists, and drug development professionals, this document details the metabolic pathways, presents quantitative data, outlines experimental protocols, and visualizes key processes.

Introduction to Furan Fatty Acids (F-acids)

Furan fatty acids are a unique class of lipids characterized by a substituted furan ring within the acyl chain.[1] They are primarily obtained from dietary sources such as fish, algae, and plants, as mammals are not known to synthesize them de novo.[2][3] Once consumed, F-acids are incorporated into complex lipids like phospholipids and cholesterol esters.[2][4] Their primary biological role is believed to be as potent antioxidants and radical scavengers, protecting cell membranes from lipid peroxidation.[1][4] The metabolism of F-acids in humans and other mammals leads to the formation of dicarboxylic urofuran acids, which are then excreted in the urine.[2][5]

Metabolic Pathway of F6 to Urofuran Acids

The catabolism of F-acids into their corresponding urofuran acid metabolites is a multi-step process primarily involving oxidation of both side chains. The long carboxylic acid side chain undergoes β-oxidation, while the shorter alkyl side chain is subjected to ω-oxidation followed by further oxidation.[5][6]

For F6, the most abundant F-acid, this pathway leads to the formation of several urofuran acids, most notably 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a key biomarker for F-acid intake.[3][7] The metabolic conversion is a rapid but incomplete process.[5]

Quantitative Data on F-acid Metabolites

The concentration of F-acids and their metabolites can be quantified in various biological matrices. The data highlights baseline levels and the impact of dietary intake, such as fish oil supplementation.

Table 1: Baseline Levels of F-acids and Metabolites

| Analyte | Matrix | Concentration / Excretion Rate | Reference(s) |

|---|---|---|---|

| Total Furan Fatty Acids | Human Plasma | ~50 ng/mL | [3][4] |

| Urofuran Acids | Human Urine | 0.5 - 3.0 mg/day |[3][4] |

Table 2: Effects of Fish Oil Supplementation on Plasma CMPF

| Study Intervention | Duration | Effect on Plasma CMPF | Reference(s) |

|---|---|---|---|

| Lovaza™ (2 g/day ) | 40 days | Significant increase | [3] |

| Lovaza™ (escalated to 10 g/day ) | 28 days | ~5-fold increase |[3] |

Potential Signaling Pathways of CMPF

Recent research has identified CMPF not just as a metabolic byproduct but as a bioactive molecule that may contribute to the health effects of consuming F-acid-rich foods.[7][8] CMPF has been shown to influence key metabolic signaling pathways, particularly in the liver. It can allosterically inhibit acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and induce the production of Fibroblast Growth Factor 21 (FGF21), a hormone with potent effects on glucose and lipid metabolism.[8][9] This suggests CMPF may play a role in preventing hepatic steatosis (fatty liver) and improving insulin sensitivity.[9]

Experimental Protocols

Accurate analysis of F-acids and their urofuran acid metabolites requires robust extraction and analytical methods. The low concentrations of these compounds necessitate sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

General Workflow for F-acid Analysis

The general procedure involves extraction of total lipids from a biological sample, saponification to release free fatty acids, derivatization to improve volatility and ionization, and finally, instrumental analysis.

Protocol 1: Extraction and Saponification from Human Plasma

This protocol is adapted from methodologies for the analysis of F-acids in human plasma.[10]

-

Sample Preparation : To a glass vial, add 20 µL of human plasma and an appropriate internal standard (e.g., deuterated 11D3-d₅).

-

Saponification : Add 500 µL of 1 M KOH in 95% ethanol. Seal the vial tightly with a Teflon/silicone septum.

-

Incubation : Incubate the mixture at 60°C for 2 hours to saponify the lipids and release the fatty acids.

-

Acidification : Cool the mixture to room temperature and carefully adjust the pH to between 3 and 4 using 1 M HCl. This protonates the fatty acids, making them extractable into an organic solvent.

-

Extraction : Add 300 µL of n-hexane and vortex thoroughly to extract the free fatty acids. Centrifuge to separate the phases.

-

Collection : Carefully collect the upper n-hexane layer. Repeat the extraction two more times with fresh n-hexane.

-

Drying : Combine the n-hexane extracts and evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Protocol 2: Derivatization for GC-MS Analysis (Methylation)

For GC-MS analysis, the carboxylic acid groups must be converted to more volatile methyl esters (FAMEs).[1]

-

Reagent Preparation : Use a 14% (w/v) solution of Boron trifluoride-methanol (BF₃-MeOH).

-

Reaction : Reconstitute the dried lipid extract from Protocol 5.2 in a small volume of toluene. Add 2 mL of the 14% BF₃-MeOH solution.

-

Incubation : Seal the vial and heat at 90°C for 1 hour.

-

Extraction : Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex to mix.

-

Collection : Centrifuge to separate phases and collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice.

-

Final Preparation : Combine the hexane extracts and evaporate to a small volume under nitrogen. The sample is now ready for injection into the GC-MS.[1]

Note : Acidic catalysts like BF₃-MeOH can potentially lead to the degradation of the furan ring, and alternative methods like using ethereal diazomethane may be considered.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Furan fatty acids - Wikiwand [wikiwand.com]

- 5. Catabolism of fish furan fatty acids to urofuran acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary In Vitro Studies on Furan Fatty Acid F6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan fatty acids (FuFAs) are a class of lipid molecules characterized by a furan ring within the fatty acid chain. Emerging research has highlighted their potential biological activities, including roles in inflammation, wound healing, and cellular protection. This technical guide focuses on the preliminary in vitro studies of a specific furan fatty acid, F6, providing a comprehensive overview of the existing data, experimental methodologies, and known signaling pathways.

Data Presentation

The following table summarizes the key quantitative data from in vitro studies on Furan fatty acid F6.

| Biological Process | Assay | Cell Type | Key Findings | Reference |

| Wound Healing | Scratch Wound Healing Assay | Human Dermal Fibroblasts | F6 (at various concentrations) promoted fibroblast migration into the wound gap over 24 hours. | [1][2] |

| Immunofluorescence Staining | Human Dermal Fibroblasts | A lipid fraction containing F6 promoted the deposition of collagen and fibronectin. | [1][2][3] | |

| Inflammation | SytoxGreen NETosis Assay | Human Neutrophils | F6 induced rapid, dose-dependent Neutrophil Extracellular Trap (NET) formation, with up to 65% more NET release compared to other fatty acids at 120 and 240 minutes. | [4][5] |

| Oxidative Stress | Cell Viability Assay | Rat Brain C6 Astroglioma Cells | F6 demonstrated a strong protective effect against hydrogen peroxide-induced cell death. |

Experimental Protocols

Scratch Wound Healing Assay

This protocol is adapted from methodologies used to assess the effect of F6 on fibroblast migration[1][2].

Objective: To evaluate the effect of this compound on the migration of human dermal fibroblasts in vitro.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

This compound stock solution

-

Inverted microscope with a camera

Procedure:

-